![molecular formula C16H18N2O4 B4459384 [5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B4459384.png)
[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone
Descripción general
Descripción
[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone: is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dimethoxyphenyl group attached to an oxazole ring, which is further connected to a pyrrolidinylmethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone typically involves the reaction of 3,4-dimethoxyphenylacetic acid with appropriate reagents to form the oxazole ringCommon reagents used in these reactions include formaldehyde, primary aromatic amines, and 1-substituted piperazines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: [5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-proliferative properties. It has shown activity against pathogenic bacteria and fungi, making it a candidate for the development of new antimicrobial agents .
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of various chemical products. Its applications include the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of [5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing hydroxy groups.
5-{[(3,4-Dimethoxyphenyl)acetyl]amino}isophthalic acid: A compound with a similar dimethoxyphenyl group.
(E)-(1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline: A pyrazoline derivative with similar structural features.
Uniqueness: The uniqueness of [5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-6-5-11(9-15(13)21-2)14-10-12(17-22-14)16(19)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICQHKXYPFRHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49716042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]methoxy}acetyl)-4-(4-fluorophenyl)piperazine](/img/structure/B4459306.png)
![2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B4459308.png)
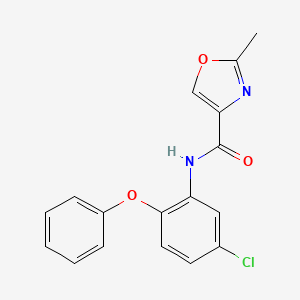
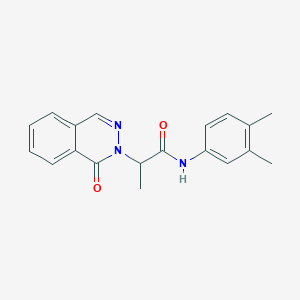
![2-fluoro-N-{3-[methyl(1H-pyrazol-5-ylmethyl)amino]-3-oxopropyl}benzamide](/img/structure/B4459333.png)
![4-isopropoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B4459338.png)
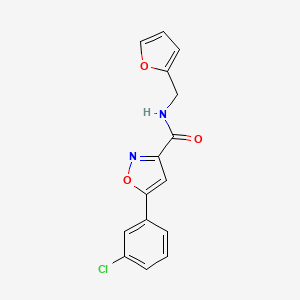
![4-chloro-3-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B4459352.png)
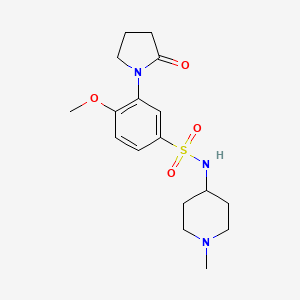
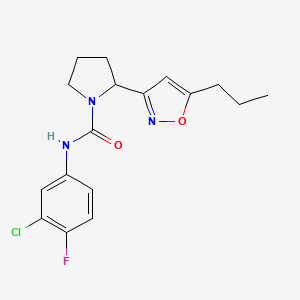
![N-2-naphthyl-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4459371.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B4459379.png)
![7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B4459391.png)
![3-methyl-6-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4459396.png)
